![molecular formula C14H12O4 B6416480 3-Hydroxy-4-(2-methoxyphenyl)benzoic acid, 95% CAS No. 1261962-11-1](/img/structure/B6416480.png)
3-Hydroxy-4-(2-methoxyphenyl)benzoic acid, 95%
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Overview
Description
3-Hydroxy-4-(2-methoxyphenyl)benzoic acid, 95% (3-HMB-95%), is a phenolic acid with a wide range of applications in the scientific research field. It is a naturally occurring compound found in many plants, including apples, pears, and grapes, and can be used in the synthesis of other compounds. 3-HMB-95% is an important intermediate used in the synthesis of pharmaceutically active compounds and has a number of biochemical and physiological effects.
Scientific Research Applications
3-HMB-95% has a wide range of applications in the scientific research field. It is used in the synthesis of pharmaceutically active compounds, such as anti-cancer drugs and anti-inflammatory agents. In addition, 3-HMB-95% is used in the synthesis of polymers, dyes, and other materials. It is also used in the synthesis of food additives and preservatives, and in the production of cosmetics and pharmaceuticals.
Mechanism of Action
3-HMB-95% exerts its effects by binding to specific receptors in the body. It binds to the estrogen receptor and the androgen receptor, and has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects. It also has the ability to modulate the activity of enzymes, such as cyclooxygenase, lipoxygenase, and monoamine oxidase, which are involved in the metabolism of hormones and neurotransmitters.
Biochemical and Physiological Effects
3-HMB-95% has a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, it has been shown to have neuroprotective effects, as well as the ability to modulate the activity of enzymes involved in the metabolism of hormones and neurotransmitters.
Advantages and Limitations for Lab Experiments
The use of 3-HMB-95% in lab experiments has a number of advantages and limitations. One of the main advantages is its low cost and availability. Additionally, it is easy to use and is relatively stable in a variety of conditions. On the other hand, 3-HMB-95% is a strong acid and can be corrosive to laboratory equipment. Furthermore, it is a potent inhibitor of enzymes, and therefore should be used with caution in experiments involving enzyme activity.
Future Directions
The potential future directions for 3-HMB-95% include further research into its anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, further research could be conducted into its potential use in the synthesis of new drugs and materials. Furthermore, further research could be conducted into its potential use as an adjuvant therapy for various diseases, such as cancer and Alzheimer’s disease. Finally, further research could be conducted into its potential use in the synthesis of food additives and preservatives.
Synthesis Methods
3-HMB-95% is synthesized through a two-step process. The first step involves the reaction of 3-hydroxy-4-methoxyphenyl acetic acid with sodium hydroxide. This reaction produces 3-hydroxy-4-(2-methoxyphenyl)benzoic acid, which is then purified by recrystallization in ethanol. The second step involves the reaction of 3-hydroxy-4-(2-methoxyphenyl)benzoic acid with sodium hydroxide, which yields 3-HMB-95%.
properties
IUPAC Name |
3-hydroxy-4-(2-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-13-5-3-2-4-11(13)10-7-6-9(14(16)17)8-12(10)15/h2-8,15H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYCXRNJRBAFFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689128 |
Source
|
Record name | 2-Hydroxy-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-11-1 |
Source
|
Record name | 2-Hydroxy-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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